Cas no 1061682-68-5 (4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate)

4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate is a fluorinated heterocyclic compound featuring a piperidine core substituted with a 3,3-difluoropyrrolidine moiety, further stabilized as a trifluoroacetate salt. This structure imparts enhanced metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery, particularly in the development of bioactive molecules targeting the central nervous system (CNS) or enzyme modulation. The difluoropyrrolidine group contributes to conformational rigidity and improved binding affinity, while the trifluoroacetate counterion ensures solubility and handling convenience. Its unique fluorine substitution pattern also reduces susceptibility to oxidative degradation, enhancing shelf-life. The compound serves as a versatile intermediate for synthesizing pharmacologically active agents, including kinase inhibitors or GPCR modulators.
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate structure
1061682-68-5 structure
Product Name:4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate
CAS No:1061682-68-5
MF:C11H17F5N2O2
MW:304.256900548935
CID:4823269
Update Time:2025-07-02

4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate Chemical and Physical Properties

Names and Identifiers

    • 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate
    • Inchi: 1S/C9H16F2N2.C2HF3O2/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;3-2(4,5)1(6)7/h8,12H,1-7H2;(H,6,7)
    • InChI Key: OTUHAGHMFURAOD-UHFFFAOYSA-N
    • SMILES: FC1(CCN(C1)C1CCNCC1)F.FC(C(=O)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Topological Polar Surface Area: 52.6

4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A109008893-5g
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate
1061682-68-5 95%
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$1640.16 2023-09-04
Alichem
A109008893-10g
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate Related Literature

Additional information on 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate

Comprehensive Overview of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate (CAS No. 1061682-68-5)

4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate (CAS No. 1061682-68-5) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. The compound features a piperidine core substituted with a 3,3-difluoropyrrolidine moiety, further stabilized by a trifluoroacetate counterion. This combination of functional groups makes it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders and metabolic diseases.

In recent years, the demand for fluorinated compounds like 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate has surged, driven by their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its potential applications in drug discovery, where fluorination is a key strategy to improve pharmacokinetic properties. The compound's CAS No. 1061682-68-5 is frequently searched in academic databases and patent literature, reflecting its relevance in cutting-edge medicinal chemistry.

One of the most discussed topics in the context of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate is its role in the development of G protein-coupled receptor (GPCR) modulators. GPCRs are a major target class in drug discovery, and fluorinated piperidine derivatives are often employed to fine-tune receptor binding affinity and selectivity. This compound's difluoropyrrolidine moiety is particularly noteworthy, as it can influence conformational flexibility and hydrogen bonding interactions, critical factors in ligand-receptor binding.

Another area of interest is the compound's utility in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation. The piperidine scaffold in 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate can serve as a linker or a functional group in PROTAC design, enabling the recruitment of E3 ubiquitin ligases to degrade disease-causing proteins. This application aligns with the growing trend of exploring small molecule degraders in oncology and neurodegenerative diseases.

From a synthetic chemistry perspective, the preparation of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate involves multi-step organic transformations, including N-alkylation and fluorination reactions. The compound's trifluoroacetate salt form enhances its solubility in polar solvents, facilitating its use in downstream applications. Researchers often highlight the importance of optimizing reaction conditions to achieve high yields and purity, as impurities can significantly impact biological activity.

Environmental and regulatory considerations are also pivotal when working with fluorinated compounds. While 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate is not classified as hazardous, its handling and disposal must adhere to green chemistry principles. The pharmaceutical industry is increasingly focused on sustainable synthesis methods, and this compound's role in atom-efficient reactions is a topic of ongoing research.

In summary, 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate (CAS No. 1061682-68-5) is a versatile and highly functionalized compound with broad applications in drug discovery and development. Its unique structural features, combined with the growing interest in fluorinated building blocks and targeted protein degradation, make it a subject of continuous exploration in both academic and industrial settings. As research advances, this compound is likely to play an even more prominent role in addressing unmet medical needs.

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